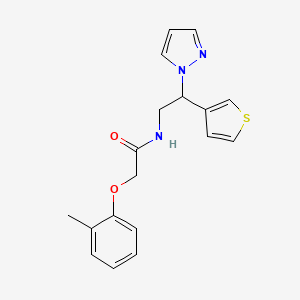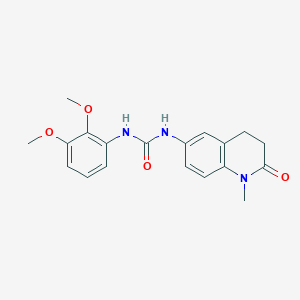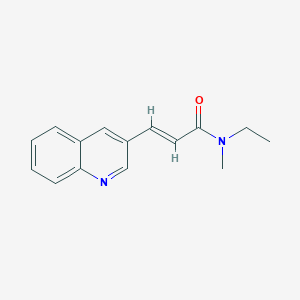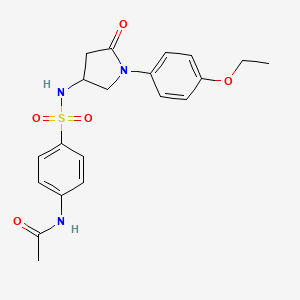
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide derivatives have been explored for constructing novel coordination complexes with Co(II) and Cu(II) ions. These complexes exhibit significant antioxidant activity, as demonstrated by in vitro assays, including 1,1‑diphenyl‑2‑picrylhydrazyl (DPPH), 2,2'‑azino‑bis(3‑ethylbenzothiazoline‑6‑sulphonic acid (ABTS), and ferric reducing antioxidant power (FRAP) tests. The study revealed the potential of these compounds in developing metal-based antioxidants and therapeutic agents Chkirate et al., 2019.
Chemoselective Acetylation in Drug Synthesis
Research on N-(2-hydroxyphenyl)acetamide, a related compound, highlights the importance of chemoselective acetylation techniques in drug synthesis, particularly for antimalarial drugs. This demonstrates the chemical versatility and potential pharmaceutical applications of acetamide derivatives, providing insights into their role in synthetic organic chemistry and drug development Magadum & Yadav, 2018.
Heterocyclic Synthesis for Drug Development
The compound's framework is utilized in heterocyclic synthesis, leading to the creation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. Such synthetic approaches are critical for developing novel pharmaceuticals with potential applications in treating various diseases, showcasing the compound's relevance in medicinal chemistry Mohareb et al., 2004.
Antitumor Evaluation of Heterocyclic Compounds
Derivatives of this compound have been synthesized and evaluated for antitumor activity. This research indicates their potential in developing new cancer therapies, particularly through the exploration of heterocyclic compounds derived from the key acetamide structure Shams et al., 2010.
Insecticidal Applications
Some innovative heterocycles incorporating a thiadiazole moiety, synthesized from related acetamide derivatives, show potent insecticidal activity against the cotton leafworm, Spodoptera littoralis. This underscores the potential agricultural applications of such compounds in pest management strategies Fadda et al., 2017.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14-5-2-3-6-17(14)23-12-18(22)19-11-16(15-7-10-24-13-15)21-9-4-8-20-21/h2-10,13,16H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNNJQMFTWCVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2707107.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxalin-2-amine](/img/structure/B2707108.png)



![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2707112.png)
![3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2707115.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2707116.png)




![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/no-structure.png)
